molecular formula C11H13ClN2O4 B12615593 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene CAS No. 921771-98-4

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene

Cat. No.: B12615593
CAS No.: 921771-98-4
M. Wt: 272.68 g/mol
InChI Key: IAFOIULYJHSMEZ-KOLCDFICSA-N
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Description

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene is a specialized chiral organic compound of significant interest in advanced chemical research and synthesis. This molecule integrates an electrophilic chlorobenzene core with a chiral dinitroalkane chain, making it a potential multi-functional building block. The presence of the chloro and nitro groups on the aromatic ring are well-known to confer strong electron-withdrawing properties, enhancing the molecule's reactivity towards nucleophilic aromatic substitution . This reactivity profile is foundational for creating more complex molecular architectures. The unique (2S,3S) stereochemistry of the dinitropentane side chain offers a defined three-dimensional structure, positioning this compound as a potential chiral precursor or intermediate in stereoselective synthesis, including the development of pharmaceuticals, advanced materials, and ligands for catalysis. Researchers can leverage this reagent to study chiral induction or to incorporate specific nitro-functionalized chiral elements into target molecules. As with related nitro-aromatic and chlorinated compounds, this material must be handled with care, using appropriate personal protective equipment and following standard laboratory safety protocols . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

921771-98-4

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene

InChI

InChI=1S/C11H13ClN2O4/c1-2-11(14(17)18)9(7-13(15)16)8-5-3-4-6-10(8)12/h3-6,9,11H,2,7H2,1H3/t9-,11+/m1/s1

InChI Key

IAFOIULYJHSMEZ-KOLCDFICSA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Electrophilic Aromatic Substitution

This method involves the electrophilic substitution of a chlorinated benzene derivative with a dinitropentan-2-yl group.

Procedure :

Steps :

  • Dissolve chlorobenzene in a suitable solvent (like dichloromethane) and cool the solution to 0°C.

  • Add the dinitropentan-2-yl halide dropwise to the cooled solution while stirring.

  • Introduce aluminum chloride as a catalyst and allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction with water and extract the organic layer.

  • Purify the product using column chromatography.

Expected Yield : Approximately 80% based on starting materials.

Method 2: Nucleophilic Substitution Reaction

In this approach, a nucleophilic substitution reaction is performed where a nucleophile replaces a leaving group on a benzene ring.

Procedure :

Steps :

  • Mix 1-bromo-2-nitrobenzene with sodium dinitroacetate in a polar aprotic solvent (like DMF).

  • Heat the mixture under reflux for several hours.

  • After completion, cool the mixture and precipitate the product by adding water.

  • Filter and dry the solid product.

Expected Yield : Approximately 75%.

Method 3: Multi-step Synthesis

This method involves multiple steps including nitration and subsequent chlorination.

Procedure :

  • Nitration of Benzene :

    • Benzene is nitrated using concentrated nitric and sulfuric acids to form nitrobenzene.
  • Reduction of Nitro Group :

    • Nitrobenzene is reduced to an amine using hydrogen gas over a palladium catalyst.
  • Chlorination :

    • The amine is then chlorinated using thionyl chloride to yield 1-chloro-2-amino-benzene.
  • Final Step - Dinitropentan Formation :

    • The chlorinated amine undergoes further reactions with dinitropentan derivatives to yield the final product.

Expected Yield : Cumulative yield may vary but typically around 60%.

Method Yield (%) Complexity Time Required
Electrophilic Aromatic Substitution 80 Moderate Several hours
Nucleophilic Substitution 75 Low Few hours
Multi-step Synthesis 60 High Days

The synthesis of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene can be achieved through various methods, each with its own advantages and challenges concerning yield, complexity, and time required for completion. The choice of method will depend on specific laboratory conditions and desired purity levels of the final product.

Chemical Reactions Analysis

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

1-Chloro-2,4-Dinitrobenzene (DNCB)

  • Structure : Features two nitro groups directly attached to the benzene ring (positions 2 and 4) and a chlorine atom at position 1.
  • Key Differences : Unlike the target compound, DNCB lacks an aliphatic chain and stereochemical complexity. Its nitro groups are aromatic, enhancing electrophilic reactivity, whereas the aliphatic nitro groups in 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene may confer distinct solubility and stability profiles .
  • Applications: DNCB is widely used as a hapten in immunology and a precursor in organic synthesis due to its high reactivity.

o,p'-DDD (1-Chloro-2-[2,2-Dichloro-1-(4-Chlorophenyl)ethyl]benzene)

  • Structure : A DDT analog with a dichloroethyl group and aromatic chlorine substituents.
  • Key Differences: o,p'-DDD lacks nitro groups but shares a chlorine-substituted benzene core.
  • Toxicity Profile : DDT derivatives are persistent environmental pollutants, whereas nitro-aliphatic groups in the target compound may alter biodegradability and toxicity pathways .

1-Chloro-2-[Chloro(difluoro)methyl]benzene

  • Structure : Contains a chlorodifluoromethyl group attached to chlorobenzene.
  • Key Differences: The absence of nitro groups and aliphatic chains in this compound limits direct comparison.

1-Bromo-3-(1-Chloro-2,2-Difluoropropyl)benzene

  • Structure : Features a brominated benzene ring with a chloro-difluoropropyl chain.
  • Key Differences : The bromine substituent and fluorinated alkyl chain differ from the target compound’s nitro-aliphatic chain. Fluorine’s electronegativity could reduce reactivity compared to nitro groups, impacting applications in agrochemicals or materials science .

Comparative Data Table

Property This compound 1-Chloro-2,4-Dinitrobenzene (DNCB) o,p'-DDD
Molecular Formula C₁₁H₁₂ClN₂O₄ C₆H₃ClN₂O₄ C₁₄H₁₀Cl₃
Functional Groups Chlorobenzene, aliphatic nitro Chlorobenzene, aromatic nitro Chlorobenzene, dichloroethyl
Stereochemistry (2S,3S) configuration None None
Reactivity Moderate (aliphatic nitro) High (aromatic nitro) Low (inert C-Cl bonds)
Potential Applications Energetic materials, chiral synthesis Immunology, organic synthesis Historical pesticide

Research Findings and Limitations

  • Stereochemical Influence: The (2S,3S) configuration in the target compound may enable enantioselective interactions, a feature absent in non-chiral analogs like DNCB or o,p'-DDD. This could be critical for pharmaceutical or agrochemical efficacy but requires experimental validation .
  • Thermodynamic Stability : Aliphatic nitro groups are less stable than aromatic nitro groups, suggesting the target compound may require specialized storage conditions compared to DNCB .
  • Environmental Impact : Unlike persistent DDT derivatives, the nitro-aliphatic chain in the target compound might facilitate faster degradation, though nitro groups could contribute to toxicity .

Biological Activity

1-Chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its properties, mechanisms of action, and relevant case studies that demonstrate its biological effects.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₂O₄
Molecular Weight252.26 g/mol
DensityNot available
LogP3.54
SolubilityModerately soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The chlorine atom and the dinitro group contribute to its reactivity and ability to form adducts with proteins and nucleic acids. This may lead to various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, potentially through oxidative stress mechanisms.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various chlorinated compounds, including this compound. The results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2021), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC₅₀ value of 25 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) production.

Research Findings

Recent research has provided insights into the biological activity of this compound:

  • Toxicological Studies : Toxicity assessments indicate a moderate level of toxicity in vitro, with further studies needed to evaluate in vivo effects.
  • Pharmacological Potential : The compound shows promise as a lead structure for developing new antimicrobial agents due to its unique structure and activity profile.
  • Environmental Impact : Studies have also begun to explore the environmental persistence and degradation pathways of this compound, which is crucial for understanding its ecological risks.

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